molecular formula C14H18BF3O3 B8238360 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

Cat. No. B8238360
M. Wt: 302.10 g/mol
InChI Key: WGLKZASYUNTSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O3 and its molecular weight is 302.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Reduction Processes

4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane is employed in the alkoxide-catalyzed reduction of ketones. This process is notable for its high yield and efficiency in converting aryl and dialkyl ketones, with trialkoxyborohydride identified as the active hydride source in the reaction (Query et al., 2011).

Synthesis of Boronic Esters

The compound is integral in synthesizing various boronic esters. For instance, benzyloxycyanophenylboronic esters have been synthesized using this compound, showcasing its versatility in organic synthesis (El Bialy et al., 2011).

Development of Polyenes and LCD Materials

It plays a crucial role in synthesizing novel dioxaborolane derivatives, which are used to develop boron-containing stilbenes and resveratrol analogues. These compounds are being investigated for their potential in treating neurodegenerative diseases and as new materials for LCD technology (Das et al., 2015).

Applications in Organic Electronics

The compound's derivatives are also used in the design and synthesis of low band gap polymers, which have applications in organic solar cell technology. These polymers demonstrate thermal stability and the ability to absorb in the NIR region, making them suitable for organic solar cell applications (Meena et al., 2018).

Bioorganic Chemistry

In bioorganic chemistry, it contributes to the synthesis of pinacolyl boronate-substituted stilbenes, showing potential as lipogenic inhibitors. These derivatives are being studied for their role in suppressing lipogenic gene expression in hepatocytes, which could be significant in developing lipid-lowering drugs (Das et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[3-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-6-5-7-11(8-10)19-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLKZASYUNTSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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